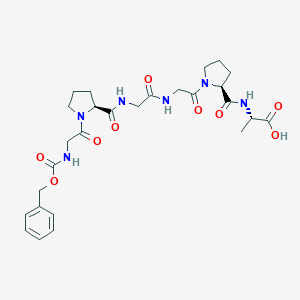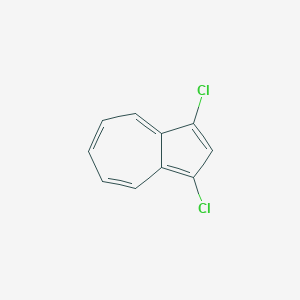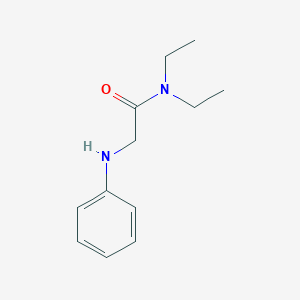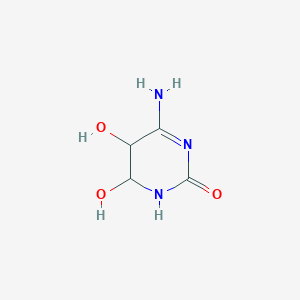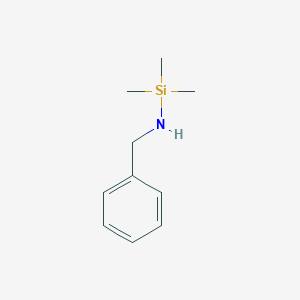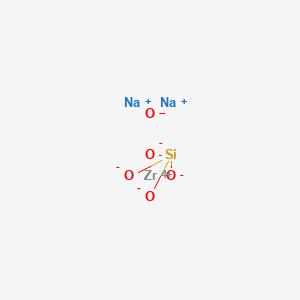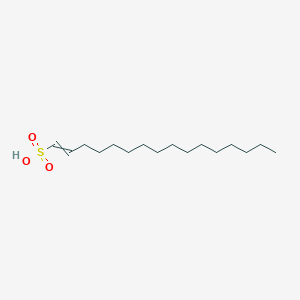
Hexadec-1-ene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexadec-1-ene-1-sulfonic acid can be synthesized through the sulfonation of hexadecene. The reaction typically involves the addition of sulfur trioxide to hexadecene, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods often involve continuous sulfonation processes to ensure high yield and purity .
Chemical Reactions Analysis
Hexadec-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfur trioxide for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for further chemical transformations . Major products formed from these reactions include sulfonic acids, alkanes, and substituted sulfonates .
Scientific Research Applications
Hexadec-1-ene-1-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexadecenesulfonic acid, sodium salt involves its ability to lower surface tension and form micelles. This allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the surfactant . The pathways involved include the formation of micelles and the interaction with hydrophobic molecules .
Comparison with Similar Compounds
Hexadec-1-ene-1-sulfonic acid is similar to other long-chain sulfonates, such as:
- Hexane-1-sulfonic acid, sodium salt
- Heptane-1-sulfonic acid, sodium salt
- Octane-1-sulfonic acid, sodium salt
- Decane-1-sulfonic acid, sodium salt
- Dodecane-1-sulfonic acid, sodium salt
Compared to these compounds, hexadecenesulfonic acid, sodium salt has a longer carbon chain, which enhances its ability to lower surface tension and form stable emulsions. This makes it particularly useful in applications requiring strong surfactant properties .
Properties
CAS No. |
11067-19-9 |
|---|---|
Molecular Formula |
C16H31NaO3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
sodium;(E)-hexadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChI Key |
MVHWMCQWFWUXEE-GEEYTBSJSA-M |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
11067-19-9 4615-13-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


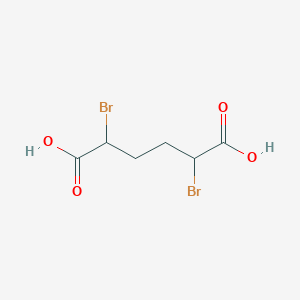

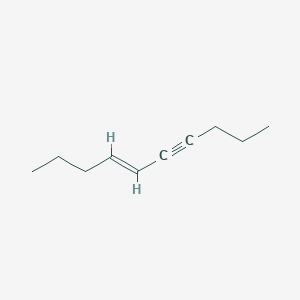
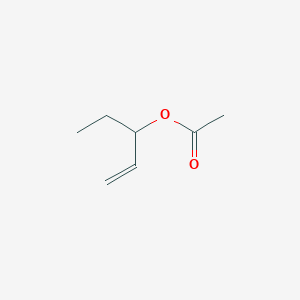


![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)

